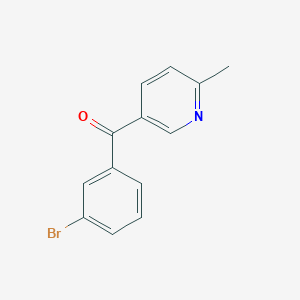

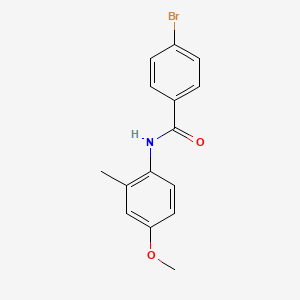

5-(3-Bromobenzoyl)-2-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

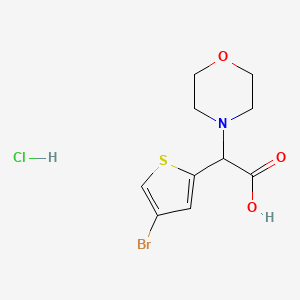

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .Applications De Recherche Scientifique

Application 1: Antibacterial/Antifungal Activities

- Scientific Field : Biochemical and Medicinal Research .

- Summary of the Application : Bromobenzoyl derivatives have been found to have significant antibacterial and antifungal activities . They are synthesized by acylating methyl β-D-galactopyranoside (β-MGP) with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride .

- Methods of Application or Experimental Procedures : The derivatives were synthesized by acylating β-MGP with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride in anhydrous N,N-dimethylformamide/triethylamine to obtain 6-O-substitution products . These products were then converted into 2,3,4-tri-O-acyl derivatives with different aliphatic and aromatic substituents .

- Results or Outcomes : In vitro biological experiments against five bacteria and two fungi revealed ascending antifungal and antibacterial activities compared with their antiviral activities . Most of these derivatives showed >780% inhibition of fungal mycelial growth .

Application 2: Chemical Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : “5-(3-Bromobenzoyl)-2-methylpyridine” could potentially be used in the synthesis of other organic compounds . Bromobenzoyl derivatives are often used as intermediates in organic synthesis due to their reactivity .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the target compound being synthesized. Generally, bromobenzoyl derivatives can undergo reactions such as nucleophilic substitution or coupling reactions to form new bonds .

- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. The product could potentially be a wide range of organic compounds .

Application 3: Chemical Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : “5-(3-Bromobenzoyl)-2-methylpyridine” could potentially be used in the synthesis of other organic compounds . Bromobenzoyl derivatives are often used as intermediates in organic synthesis due to their reactivity .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the target compound being synthesized. Generally, bromobenzoyl derivatives can undergo reactions such as nucleophilic substitution or coupling reactions to form new bonds .

- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. The product could potentially be a wide range of organic compounds .

Propriétés

IUPAC Name |

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZAQDUMGIWFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromobenzoyl)-2-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)

![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)